molecular formula C12H17N3O2 B3088074 1-[(4-Nitrophenyl)methyl]-1,4-diazepane CAS No. 118158-53-5

1-[(4-Nitrophenyl)methyl]-1,4-diazepane

Cat. No. B3088074
CAS RN: 118158-53-5
M. Wt: 235.28 g/mol
InChI Key: WRWFPOIMNPZDJJ-UHFFFAOYSA-N
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Description

“1-[(4-Nitrophenyl)methyl]-1,4-diazepane” is a chemical compound with the molecular formula C12H17N3O2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” includes a diazepane ring attached to a nitrophenyl group via a methylene bridge . The molecular weight of this compound is 235.28 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” are not found in the literature, similar compounds have been studied. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .

Scientific Research Applications

Organic Synthesis

Compounds with similar structures have been used in organic synthesis. For instance, the Betti reaction of 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester produced a product with a similar structure . This reaction is a straightforward condensation that assembles 2-naphthol, aryl aldehydes, and amines to yield aminobenzylnaphthol .

Antiviral Research

Indole derivatives, which share some structural similarities with your compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Research

Indole derivatives have also been studied for their anti-inflammatory properties . The indole nucleus is a biologically active pharmacophore, making it an important heterocyclic compound with broad-spectrum biological activities .

Anticancer Research

Compounds containing similar structures have been developed for potential anticancer applications . For example, a 1,2,4-triazolopyrimidine, incorporating the thiophene moiety, was synthesized using N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride as a versatile building block .

Anti-HIV Research

Indole derivatives have shown potential as anti-HIV agents . The indole nucleus is a key component in many synthetic drug molecules, providing a valuable scaffold for treatment and binding with high affinity to multiple receptors .

Antioxidant Research

Indole derivatives have demonstrated antioxidant activity . The indole nucleus, due to its excessive π-electrons delocalization, readily undergoes electrophilic substitution, making it a valuable component in antioxidant research .

Antimicrobial Research

Indole derivatives have been studied for their antimicrobial properties . The indole nucleus is a key component in many synthetic drug molecules, providing a valuable scaffold for treatment and binding with high affinity to multiple receptors .

Antitubercular Research

Indole derivatives have shown potential as antitubercular agents . The indole nucleus is a key component in many synthetic drug molecules, providing a valuable scaffold for treatment and binding with high affinity to multiple receptors .

Future Directions

The future directions for research on “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” could involve exploring its potential biological activities, given the known activities of similar nitrophenyl compounds . Additionally, further studies could focus on its synthesis and the development of methods for its safe and efficient production.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-4-2-11(3-5-12)10-14-8-1-6-13-7-9-14/h2-5,13H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWFPOIMNPZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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